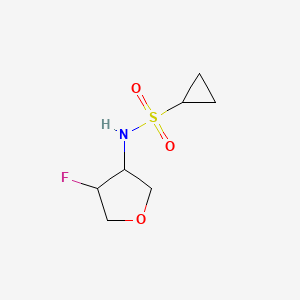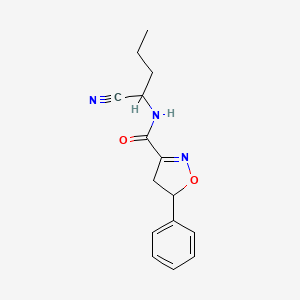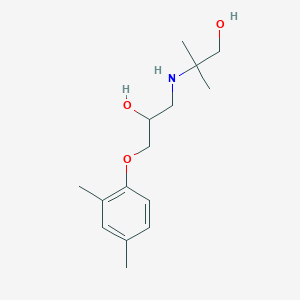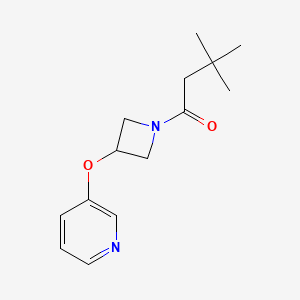
3,3-Dimethyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3-Dimethyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small-cell lung cancer (NSCLC) patients with the T790M mutation. The T790M mutation is the most common cause of acquired resistance to first-generation EGFR TKIs, such as gefitinib and erlotinib.
Scientific Research Applications
Synthesis and Chemistry
3,3-Dimethyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one is involved in various synthetic and chemical processes. For instance, it is used as a key intermediate in the preparation of compounds like premafloxacin, which is developed as an antibiotic for pathogens of veterinary importance (Fleck et al., 2003). Additionally, its derivatives have been synthesized for evaluating their insecticidal and antibacterial potential, particularly against Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).
Antimicrobial and Antitubercular Activities
Derivatives of this compound have shown promising antimicrobial and antitubercular activities. For example, a series of azetidinone analogues synthesized from the condensation of aromatic amines with N-phenylacetamide exhibited significant activity against bacterial and fungal strains, as well as in vitro activity against Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).
Kinetic and Mechanistic Investigations
Kinetic studies on the oxidation of substituted azinyl formamidines by alkaline permanganate have been performed. These studies reveal the formation of intermediate complexes and provide insights into the reaction mechanisms and kinetics, aiding in understanding the behavior of compounds like this compound in various chemical reactions (Fawzy & Shaaban, 2014).
properties
IUPAC Name |
3,3-dimethyl-1-(3-pyridin-3-yloxyazetidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)7-13(17)16-9-12(10-16)18-11-5-4-6-15-8-11/h4-6,8,12H,7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHJIDOFHWNFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CC(C1)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

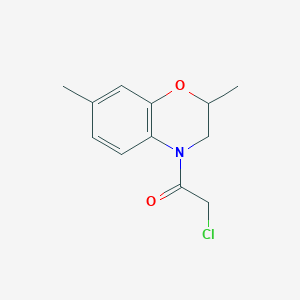
![N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2738795.png)
![7-methyl-2-((2-morpholino-2-oxoethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2738798.png)
![Pyridin-3-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2738801.png)
![3-Methyl-5-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methyl)-1,2,4-oxadiazole](/img/structure/B2738802.png)

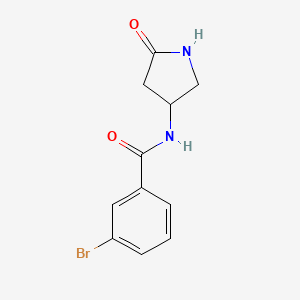
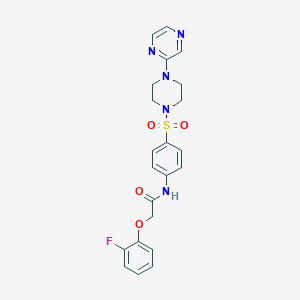

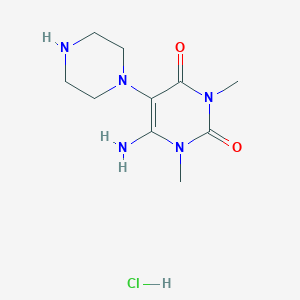
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone](/img/structure/B2738811.png)
